cynatratoside B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

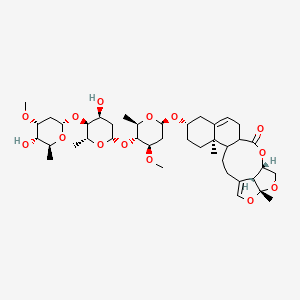

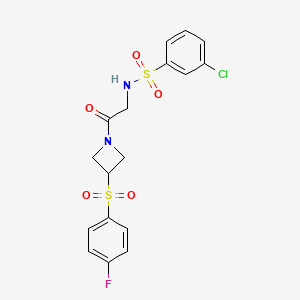

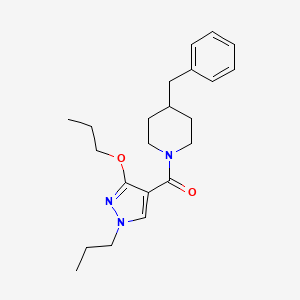

Cynatratoside B is a steroidal glycoside compound isolated from various species of the Cynanchum genus, including Cynanchum atratum and Cynanchum paniculatum . It is known for its complex structure, which includes glaucogenin C 3-O-[α-L-cymaropyranosyl-(1→4)-β-D-digitoxopyranosyl-(1→4)-β-D-oleandropyranoside] . This compound has garnered interest due to its potential pharmacological properties, particularly in traditional medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cynatratoside B involves multiple steps, including glycosylation reactions to attach sugar moieties to the steroidal backbone . The process typically requires the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents used in these reactions include glycosyl donors and acceptors, along with catalysts such as Lewis acids .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as the roots of Cynanchum species, is a viable method. This involves solvent extraction followed by chromatographic purification to isolate the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Cynatratoside B undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation . Hydrolysis can break down the glycosidic bonds, yielding the aglycone and sugar components .

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Glycosylation: Glycosyl donors and acceptors with catalysts like Lewis acids.

Major Products

The major products formed from these reactions include the aglycone glaucogenin C and various sugar moieties .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a reference compound in the study of steroidal glycosides.

Biology: Investigated for its effects on smooth muscle relaxation, particularly in the respiratory system.

Medicine: Potential use as a cough suppressant and in the treatment of respiratory conditions.

Industry: Limited industrial applications due to its complex structure and synthesis.

Wirkmechanismus

Cynatratoside B exerts its effects primarily through its interaction with smooth muscle cells. It has been shown to inhibit acetylcholine and carbachol-induced contractions in isolated rat trachea, suggesting a mechanism involving the inhibition of calcium influx into the cells . This leads to muscle relaxation and potential therapeutic effects in respiratory conditions .

Vergleich Mit ähnlichen Verbindungen

Cynatratoside B is part of a family of steroidal glycosides, which include:

Cynatratoside A: Similar structure but different sugar moieties.

Tylophoside A: Another steroidal glycoside with distinct biological activities.

Glaucogenin C: The aglycone component of this compound.

This compound is unique due to its specific glycosylation pattern, which contributes to its distinct pharmacological properties .

Eigenschaften

IUPAC Name |

(5R,8S,16S,19R,22R)-8-[(2R,4R,5R,6R)-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62O14/c1-20-36(43)29(45-6)16-34(49-20)54-37-21(2)50-32(15-28(37)42)55-38-22(3)51-33(17-30(38)46-7)52-25-12-13-40(4)24(14-25)9-10-26-27(40)11-8-23-18-47-41(5)35(23)31(19-48-41)53-39(26)44/h9,18,20-22,25-38,42-43H,8,10-17,19H2,1-7H3/t20-,21+,22+,25-,26?,27?,28-,29+,30+,31+,32-,33-,34-,35+,36-,37+,38+,40-,41-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQDRWSHVALSEO-UICQOQLZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3OC)OC4CCC5(C6CCC7=COC8(C7C(CO8)OC(=O)C6CC=C5C4)C)C)C)C)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@H]3OC)O[C@H]4CC[C@@]5(C6CCC7=CO[C@@]8([C@H]7[C@@H](CO8)OC(=O)C6CC=C5C4)C)C)C)C)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H62O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

778.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2603459.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2603467.png)